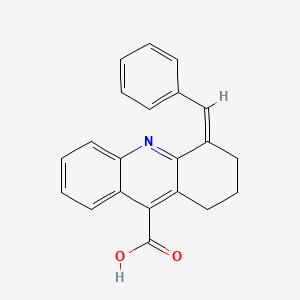

2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one is a derivative of pyridazin-3(2H)-ones, which are pyridazine derivatives . These compounds are constructed around a six-membered ring that contains two adjacent nitrogen atoms, at positions one and two, and with a carbonyl group at position three . They have been shown to exhibit a number of promising pharmacological and biological activities .

Synthesis Analysis

The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The specific synthesis process for this compound is not detailed in the search results.Molecular Structure Analysis

The title pyridazin-3(2H)-one derivative, C25H19FN2O2, crystallizes with two independent molecules (A and B) in the asymmetric unit . In molecule A, the 4-fluorophenyl ring, the benzyl ring and the phenyl ring are inclined to the central pyridazine ring .Chemical Reactions Analysis

The Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .Physical And Chemical Properties Analysis

The compound this compound was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Aplicaciones Científicas De Investigación

Crystal Structure and Computational Studies

Crystal Structure Analysis : The crystal structure of a pyridazin-3(2H)-one derivative closely related to 2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one reveals two independent molecules in its asymmetric unit, with significant dihedral angles between the central pyridazine ring and the attached phenyl and benzyl rings. This detailed analysis provides insights into the molecular geometry and potential intermolecular interactions, which could be essential for understanding its reactivity and binding properties (Daoui et al., 2019).

DFT and MEP Study : The same study also conducted Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analyses. These computational approaches offer valuable information on the electronic distribution within the molecule and its potential sites for chemical reactivity, essential for designing drugs or materials with specific properties (Daoui et al., 2019).

Synthesis and Reactivity

- Synthetic Routes : Research on novel synthetic routes for pyridazinone derivatives, including those structurally similar to this compound, highlights the versatility of these compounds. The condensation reactions involved in their synthesis and the formation of new derivatives through reactions with various reagents underline the chemical flexibility of the pyridazinone scaffold for pharmaceutical and material science applications (Alonazy et al., 2009).

Anticancer and Antioxidant Activity

- Anticancer Research : A study focused on synthesizing new series of pyridazinone derivatives to evaluate their potential antioxidant and anticancer activities. These compounds were tested for in-vitro antioxidant activity, showing promising results as potent antioxidants. This research indicates the potential therapeutic applications of pyridazinone derivatives in combating oxidative stress-related diseases and cancer (Mehvish & Kumar, 2022).

Material Science Applications

- Polymer Synthesis : Pyridazinone derivatives have been utilized in the synthesis of novel polymers. A study on the synthesis and characterization of poly(arylene ether)s containing pyridazinone moieties demonstrates the application of these compounds in creating high-performance materials with specific thermal and physical properties, suitable for advanced engineering applications (Xu et al., 2006).

Corrosion Inhibition

- Corrosion Inhibition : Pyridazinone derivatives have shown effectiveness as corrosion inhibitors, protecting metals in acidic environments. Research demonstrates their potential in industrial applications where metal preservation is crucial, highlighting their role in extending the lifespan of metal components in harsh chemical conditions (Mashuga et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzyl-6-(4-fluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSWNWIHAOIEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride](/img/structure/B2632372.png)

![3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2632373.png)

![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)

![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)

![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2632377.png)

![(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2632383.png)

![3-amino-4,6-dimethyl-N-(4-pentoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2632384.png)